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Compound of Interest

Compound Name: Tug-891

Cat. No.: B15604928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Tug-891 [3-(4-((4-fluoro-4′-methyl-

[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective synthetic agonist for

Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).

[1][2] Tug-891 has emerged as a critical pharmacological tool for elucidating the physiological

roles of FFA4 and exploring its therapeutic potential in metabolic and inflammatory diseases.[1]

[3]

Pharmacological Profile
Tug-891 distinguishes itself through its high potency and selectivity for FFA4, particularly the

human ortholog, when compared to other free fatty acid receptors.[4][5] Its development was a

significant step forward from previous agonists which suffered from modest potency and limited

selectivity.[4]

The pharmacological activity of Tug-891 has been characterized across various in vitro assays,

demonstrating its efficacy in activating downstream signaling pathways. It is significantly more

potent than the endogenous fatty acid agonist α-linolenic acid (aLA) and other synthetic

agonists like GW9508 and NCG21.[1][6]

Table 1: Potency of Tug-891 at Human and Mouse FFA4/GPR120
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Receptor Assay Potency (pEC50) Reference

Human FFA4
Calcium
Mobilization

7.36 [5]

Mouse FFA4 Calcium Mobilization 7.77 [5]

Human FFA4
β-Arrestin-2

Recruitment
7.85 ± 0.08 [1]

| Human FFA4 | ERK Phosphorylation | 6.81 ± 0.04 |[1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of

the maximal possible effect.

Table 2: Selectivity Profile of Tug-891

Receptor Potency (pEC50)
Selectivity (over
hFFA1)

Reference

Human FFA4 7.36 >1000-fold [2][5]

Human FFA1 4.19 - [5]

Human FFA2 No Activity - [5]

| Human FFA3 | No Activity | - |[5] |

Note: While highly selective for human FFA4 over FFA1, Tug-891 shows limited selectivity over

mouse FFA1, which can be a complicating factor in murine in vivo studies.[1][7]

Activation of FFA4 by Tug-891 mimics many of the beneficial therapeutic properties attributed

to long-chain fatty acids.[1][8] These include:

Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][9]

Enhancement of glucose uptake in adipocytes.[1][2]
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Inhibition of pro-inflammatory mediators, such as lipopolysaccharide (LPS)-induced TNF-α

release in macrophages.[1][2]

Activation of brown adipose tissue (BAT), leading to increased fat oxidation and reduced fat

mass in mice.[10][11]

Signaling Pathways
Tug-891 activates FFA4, leading to the engagement of multiple intracellular signaling

cascades. The primary pathways involve Gαq/11-protein coupling and β-arrestin recruitment,

which mediate distinct physiological outcomes.[12][13]

The canonical signaling pathway for FFA4 involves its coupling to Gαq/11 proteins.[14] Upon

activation by Tug-891, this pathway leads to the activation of phospholipase C (PLC), which

subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from

intracellular stores, a response readily observed in vitro.[1][15] This cascade can also lead to

the phosphorylation of extracellular signal-regulated kinase (ERK).[4][12]
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Preparation Experiment Analysis

1. Cell Culture
(e.g., HEK293 expressing FFA4)

2. Plate Cells
(e.g., 96-well plate)

3. Load with Reagent
(e.g., Calcium Dye)

4. Add Tug-891
(Concentration Gradient)

5. Incubate
(Specified Time/Temp)

6. Measure Signal
(e.g., Fluorescence) 7. Normalize Data 8. Dose-Response Curve 9. Calculate pEC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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